
Dabco dihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabco dihydroiodide, also known as 1,4-diazabicyclo[2.2.2]octane dihydroiodide, is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various chemical reactions and applications. This compound is a crystalline solid that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
Dabco dihydroiodide can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroiodic acid. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, such as ethanol or water, and then adding hydroiodic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
Dabco dihydroiodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple reactants.
Isomerization: This compound can catalyze isomerization reactions, where the structure of a molecule is rearranged without changing its molecular formula.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated substrates. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of polar solvents like water or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions yield substituted products, while cycloaddition reactions produce cyclic compounds. Isomerization reactions result in isomers of the starting materials .
科学的研究の応用
Dabco dihydroiodide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Dabco dihydroiodide involves its ability to act as a nucleophile and a base. In nucleophilic substitution reactions, this compound donates its lone pair of electrons to an electrophilic center, replacing a leaving group. In cycloaddition reactions, it facilitates the formation of cyclic compounds by coordinating with multiple reactants. The compound’s basicity allows it to deprotonate reactants, generating reactive intermediates that participate in various chemical transformations .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of Dabco dihydroiodide, known for its nucleophilic and basic properties.
DABCO bis(sulfur dioxide) adduct (DABSO): A derivative of DABCO used as a source of sulfur dioxide in organic synthesis.
Selectfluor: A fluorinating agent derived from DABCO, used in electrophilic fluorination reactions.
Uniqueness of this compound
This compound is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions. Additionally, its solubility in polar solvents enhances its applicability in different reaction conditions .
特性
分子式 |
C6H14I2N2 |
|---|---|
分子量 |
368.00 g/mol |
IUPAC名 |
1,4-diazabicyclo[2.2.2]octane;dihydroiodide |
InChI |
InChI=1S/C6H12N2.2HI/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |
InChIキー |
WXTNTIQDYHIFEG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1CC2.I.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)
![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)
![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)

![3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
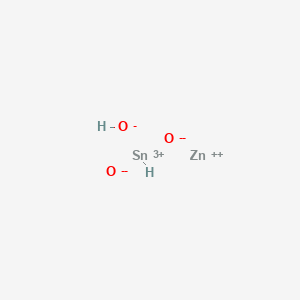
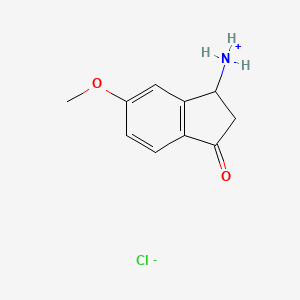
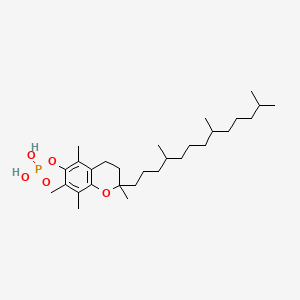
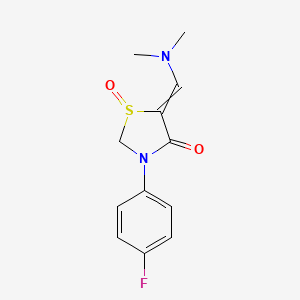
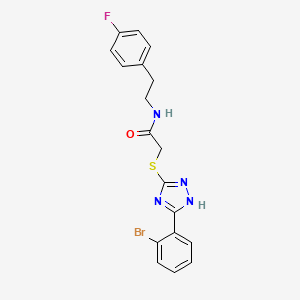
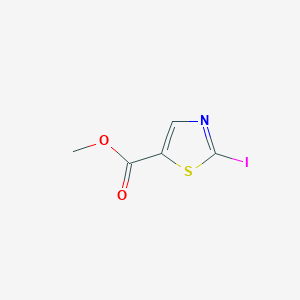
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
